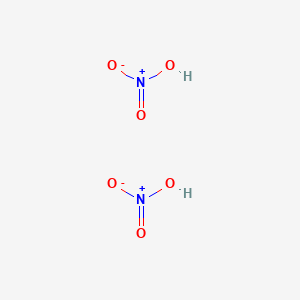
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl is a chiral organoboron compound that has gained significant attention in the field of asymmetric synthesis. This compound is known for its ability to act as a catalyst in various enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of triphenylborane with an appropriate chiral amino alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-nitrogen bond. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions yield borohydrides.
Aplicaciones Científicas De Investigación
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of optically active compounds with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly those requiring high enantiomeric purity.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl: The enantiomer of (4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl, which has similar catalytic properties but opposite stereochemistry.
Boronic acids: Compounds containing a boron atom bonded to hydroxyl groups, which are commonly used in organic synthesis.
Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms, which are used as reducing agents.
Uniqueness
The uniqueness of this compound lies in its ability to act as a highly effective chiral catalyst in asymmetric synthesis. Its specific chiral environment allows for precise control over the stereochemistry of the products, making it a valuable tool in the synthesis of optically active compounds.
Propiedades
| 160822-36-6 | |
Fórmula molecular |
C20H17BNO |
Peso molecular |
298.2 g/mol |
InChI |
InChI=1S/C20H17BNO/c1-4-10-16(11-5-1)19-20(23-21-22-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H/t19-/m1/s1 |
Clave InChI |
SOULISCKFIMENU-LJQANCHMSA-N |
SMILES isomérico |
[B]1N[C@@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
[B]1NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)

![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)

![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
